N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigating its biological activities such as antimicrobial, antifungal, or anticancer properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-N-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]amine
- N-(5-Chloro-2-methoxyphenyl)-N-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]amine
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the 5-chloro-2-methoxyphenyl and 3-pyridyl groups may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-5-4-10(15)7-11(12)17-14-19-18-13(21-14)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPILPVZVGKCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NN=C(S2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.